N-ethyl-3-phenylmethoxybenzamide
Overview
Description
N-ethyl-3-phenylmethoxybenzamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenylmethoxy group attached to the benzamide structure. Amides are essential structural units in organic compounds with applications in pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
The synthesis of N-ethyl-3-phenylmethoxybenzamide can be achieved through various synthetic routes. One common method involves the condensation reaction of an acid and an amine. This reaction typically requires more energetic conditions due to the acid-base reaction between the components. Alternatively, coupling reagents or activators can be used to facilitate the transformation, although this usually involves additional reaction steps . Industrial production methods often employ catalytic processes, such as the use of copper-based metal-organic frameworks to promote oxidative couplings, resulting in high yields and efficient synthesis .
Chemical Reactions Analysis
N-ethyl-3-phenylmethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and copper catalysts for oxidative couplings . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling with copper catalysts can yield amides with high efficiency .
Scientific Research Applications
N-ethyl-3-phenylmethoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be utilized in the development of pharmaceuticals and as a potential therapeutic agent. The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development . Additionally, it has applications in the industry, particularly in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of N-ethyl-3-phenylmethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The specific molecular targets and pathways involved depend on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
N-ethyl-3-phenylmethoxybenzamide can be compared with other similar compounds, such as N,N-diethyl-3-methylbenzamide (DEET) and N-ethylmaleimide. While DEET is widely known for its use as an insect repellent, this compound has unique properties that make it valuable in different scientific and industrial applications . The presence of the phenylmethoxy group in this compound distinguishes it from other amides and contributes to its unique reactivity and biological activity .
Similar Compounds
- N,N-diethyl-3-methylbenzamide (DEET)
- N-ethylmaleimide
- Phenoxy acetamide derivatives
These compounds share structural similarities with this compound but differ in their specific functional groups and applications .
Properties
IUPAC Name |
N-ethyl-3-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-17-16(18)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCMUVNEHWWWSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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